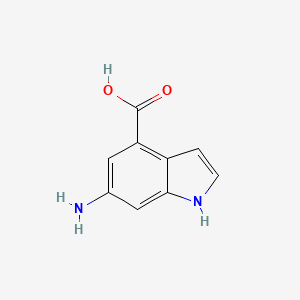

6-Amino-1H-indole-4-carboxylic acid

Vue d'ensemble

Description

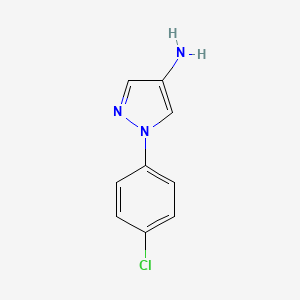

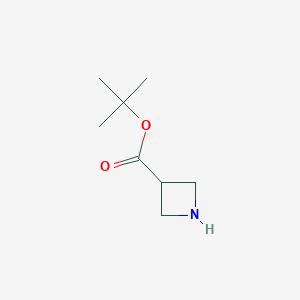

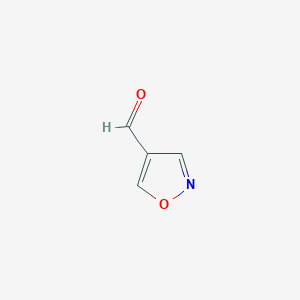

“6-Amino-1H-indole-4-carboxylic acid” is a compound with the molecular formula C9H8N2O2 . It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a crucial role in cell biology and have various biologically vital properties .

Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Molecular Structure Analysis

The molecular structure of “6-Amino-1H-indole-4-carboxylic acid” includes a carboxylic acid group linked to an indole . The InChI representation of the molecule is InChI=1S/C9H8N2O2/c10-5-3-7 (9 (12)13)6-1-2-11-8 (6)4-5/h1-4,11H,10H2, (H,12,13) .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.17 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 79.1 Ų .

Applications De Recherche Scientifique

Antiviral Agents

6-Amino-1H-indole-4-carboxylic acid: derivatives have been synthesized and reported for their antiviral properties. These compounds, particularly 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have shown inhibitory activity against influenza A and other viruses . The structural flexibility of the indole ring allows for the creation of numerous derivatives, enhancing the potential to target a variety of viral pathogens.

Anti-inflammatory Applications

Indole derivatives, including those derived from 6-Amino-1H-indole-4-carboxylic acid , are known to possess anti-inflammatory activities. This is particularly significant in the development of treatments for chronic inflammatory diseases, where indole-based compounds can play a role in modulating inflammatory responses in the body .

Anticancer Research

The indole nucleus is a common structure found in many synthetic drug molecules, which has led to the exploration of 6-Amino-1H-indole-4-carboxylic acid derivatives in anticancer research. These compounds are being investigated for their ability to inhibit the growth of cancer cells and induce apoptosis .

Antimicrobial Properties

Indole derivatives have demonstrated a broad spectrum of antimicrobial activities. The incorporation of 6-Amino-1H-indole-4-carboxylic acid into new compounds could lead to the development of novel antibiotics, which is crucial in the fight against antibiotic-resistant bacteria .

Enzyme Inhibition

6-Amino-1H-indole-4-carboxylic acid: is used as a reactant in the synthesis of enzyme inhibitors. These inhibitors can target specific enzymes within biological pathways, offering potential therapeutic applications in various diseases, including metabolic disorders .

Neurological Disorders

The indole structure is pivotal in neurochemistry, and derivatives of 6-Amino-1H-indole-4-carboxylic acid are being studied for their potential in treating neurological disorders. This includes research into neuroprotective agents that could mitigate neurodegenerative diseases .

Orientations Futures

Indole and its derivatives have shown good therapeutic prospects. Recent studies aim to highlight the construction of indoles as a moiety in selected alkaloids . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives have been reported to show inhibitory activity against various viruses . For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, a derivative of indole, showed inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, dietary intake can widely influence gut microbiota and the related indole metabolism . .

Propriétés

IUPAC Name |

6-amino-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTOTRDWHQRKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619756 | |

| Record name | 6-Amino-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1H-indole-4-carboxylic acid | |

CAS RN |

885520-34-3 | |

| Record name | 6-Amino-1H-indole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

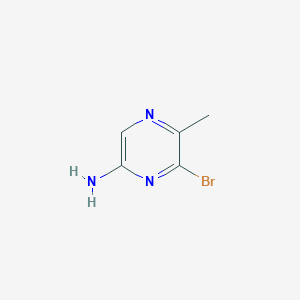

![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)